N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide
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Overview
Description
N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, a morpholine ring, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-fluoro-4-morpholin-4-ylbenzaldehyde. This intermediate is then subjected to a series of reactions, including:
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Substitution: The alcohol is converted to a bromide using phosphorus tribromide.
Coupling: The bromide is coupled with but-2-yn-1-amine in the presence of a palladium catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring and morpholine ring allow the compound to bind to enzymes or receptors, modulating their activity. The but-2-ynamide moiety can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide
- N-[2-(3-Chloro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide
- N-[2-(3-Bromo-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide
Uniqueness
This compound is unique due to the presence of the fluoro group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets compared to its chloro and bromo analogs. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-2-3-16(20)18-7-6-13-4-5-15(14(17)12-13)19-8-10-21-11-9-19/h4-5,12H,6-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLKCSUMAATUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=CC(=C(C=C1)N2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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